(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine are stereoisomeric forms of 1,2-diaminocyclohexane, an organic compound characterized by the formula . This compound exists as a mixture of stereoisomers, including both cis and trans forms, and is notable for its chiral centers at the first and second carbon atoms of the cyclohexane ring. The presence of these chiral centers allows for the existence of multiple stereoisomers, which can have distinct chemical and biological properties. The compound is typically a colorless to yellowish liquid and is known for its corrosive nature .
The biological activity of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine has been explored in various studies. These compounds have been utilized as chiral auxiliaries in asymmetric synthesis due to their ability to influence the stereochemistry of reactions. Additionally, derivatives of these diamines have shown potential as pharmacological agents in medicinal chemistry . Their role as chelating agents also highlights their utility in biological systems where metal ion coordination is critical.
The synthesis of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine can be achieved through several methods:
(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine find applications in several fields:
Studies on the interactions of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine with other compounds reveal their role as ligands in coordination chemistry. They interact with transition metals to form stable complexes that exhibit unique catalytic properties. Furthermore, research has shown that these diamines can influence the reactivity and selectivity of reactions involving metal catalysts . Their ability to stabilize metal ions makes them suitable for applications in catalysis and materials science.
Several compounds share structural similarities with (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hexamethylenediamine | Linear diamine | Longer chain; used primarily in polymer production. |
| Isophorone diamine | Cyclic diamine | Contains a ketone group; used as a curing agent. |
| 2,3-Butanediamine | Vicinal diamine | Exists as three stereoisomers; less sterically hindered than cyclohexane derivatives. |
| 1,3-BAC | Linear diamine | Used in various industrial applications; distinct reactivity profile. |
The key uniqueness of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine lies in their chiral centers within a cyclic structure that allows for versatile applications in asymmetric synthesis and catalysis while maintaining distinct physical properties compared to linear or other cyclic analogs .
Classical resolution methods for enantioselective preparation of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine represent the most established and widely utilized approaches in synthetic chemistry [8]. These methods rely on the formation of diastereomeric salts between racemic trans-cyclohexane-1,2-diamine and optically active chiral acids, followed by selective crystallization and subsequent liberation of the desired enantiomers [9].
The most extensively studied classical resolution approach employs L-(+)-tartaric acid as the chiral resolving agent [8] [10]. This method involves treating racemic trans-cyclohexane-1,2-diamine with L-(+)-tartaric acid in aqueous acetic acid solution to form diastereomeric tartrate salts [8]. The (1R,2R)-cyclohexane-1,2-diamine preferentially forms a less soluble diastereomeric salt with L-(+)-tartaric acid, enabling its selective isolation through crystallization [8] [10].
Research findings demonstrate that this resolution method can achieve optical purities exceeding 99.8% enantiomeric excess when properly optimized [10]. The procedure typically yields 41% of the theoretical maximum for each enantiomer, representing the expected 50% theoretical yield for resolution processes [10]. The remaining (1S,2S)-cyclohexane-1,2-diamine can be subsequently isolated from the mother liquor by treatment with D-(-)-tartaric acid [9].
Novel resolution approaches have been developed using xylaric acid as an alternative to tartaric acid [9]. This method demonstrates superior efficiency, with overall yields of 92.9% for (1R,2R)-cyclohexane-1,2-diamine and 92.2% for (1S,2S)-cyclohexane-1,2-diamine [9]. The xylaric acid resolution process operates at elevated temperatures (80°C) to achieve optimal enantioselectivity, with the higher temperature reducing enantiomer-selectivity while incomplete reaction occurs at lower temperatures [9].
The process involves sequential resolution steps using (2R,4R)-xylaric acid and (2S,4S)-xylaric acid with a mixture of cis- and trans-cyclohexanediamines [9]. The method enables the simultaneous separation of all three stereoisomeric forms of cyclohexane-1,2-diamine with high optical purity [9].
| Resolution Method | Chiral Acid | Optical Purity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Traditional Method | L-(+)-tartaric acid | >99.8 | 41 | [8] [10] |
| Improved Method | L-(+)-tartaric acid | >99.8 | 60-70 | [9] |
| Xylaric Acid Method | (2R,4R)-xylaric acid | >95 | 92.9 | [9] |
| Ultrasonic Method | L-(+)-tartaric acid | Not specified | 95 | [9] |
Industrial applications of classical resolution methods have been developed for large-scale production [11]. These processes employ mixed acid systems combining tartaric acid with secondary acids such as carboxylic acids or hydrochloric acid to enhance resolution efficiency [11]. The methodology enables direct optical resolution of crude trans-cyclohexane-1,2-diamine from multicomponent by-product streams without prior purification [11].
The effectiveness of classical resolution depends on the divergent solubilities of diastereomeric salts formed between the racemic diamine and chiral acids [12]. The resolution process follows established principles where the less soluble diastereomer crystallizes preferentially, while the more soluble diastereomer remains in solution [12] [13]. The stereochemical outcome is governed by the specific three-dimensional interactions between the chiral acid and each enantiomer of the diamine [12].
Optimization studies reveal that careful selection of crystallization conditions, including solvent composition, temperature, and concentration, significantly influences resolution efficiency [8] [10]. The use of water-acetic acid mixtures as crystallization media provides optimal conditions for diastereomeric salt formation and separation [8] [10].
Catalytic asymmetric synthesis represents a powerful approach for the enantioselective preparation of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine, offering significant advantages over classical resolution methods in terms of atom economy and theoretical yield [14]. These methodologies enable the direct synthesis of enantiomerically pure diamines from prochiral precursors through the use of chiral catalysts [14].
Asymmetric hydrogenation of cyclohexene-derived precursors provides a direct route to enantiomerically pure cyclohexane-1,2-diamines [16] [38]. This approach typically involves the hydrogenation of appropriately functionalized cyclohexene derivatives using chiral transition metal catalysts [16] [38]. The methodology has been successfully applied using rhodium and iridium catalysts bearing chiral phosphine or nitrogen-phosphorus ligands [38] [40].
Research demonstrates that iridium-catalyzed asymmetric hydrogenation of cyclohexene-containing compounds can achieve high enantioselectivities exceeding 90% enantiomeric excess [38]. The process utilizes N,P-ligated iridium catalysts that effectively discriminate between the prochiral faces of the substrate [38]. Optimization studies reveal that weakly coordinating solvents such as dichloromethane or chlorobenzene enhance catalytic efficiency for iridium systems [38].
Asymmetric transfer hydrogenation represents an alternative catalytic approach utilizing formate or alcohols as hydrogen sources [19]. Research findings demonstrate that C2-symmetric bis(sulfonamide) ligands derived from trans-(1R,2R)-cyclohexane-1,2-diamine can be employed as chiral catalysts in conjunction with rhodium complexes [19]. These systems achieve 90-99% enantioselectivity and 50-100% yield for the reduction of aromatic ketones to secondary alcohols [19].
The methodology employs aqueous sodium formate as the hydrogen source, providing environmentally benign reaction conditions [19]. Comparative studies indicate that reductions in water proceed faster than corresponding reactions in organic solvents, demonstrating the beneficial effect of aqueous media [19].
Catalytic asymmetric Mannich reactions provide access to 1,2-diamine frameworks through carbon-carbon bond formation [14]. These transformations involve the reaction of enolate equivalents with imine electrophiles in the presence of chiral catalysts [14]. The methodology enables the construction of vicinal diamines with excellent stereochemical control [14].
Research demonstrates that chiral thiourea catalysts derived from cyclohexane-1,2-diamine frameworks can catalyze enantioselective Michael additions with high efficiency [17]. The optimal catalyst system achieves yields up to 99% and enantioselectivities up to 94% enantiomeric excess in the presence of water-toluene biphasic conditions [17].
Asymmetric ring-opening of meso-aziridines represents an efficient strategy for constructing chiral 1,2-diamines [14] [22]. This approach involves the nucleophilic opening of aziridinium intermediates with amine nucleophiles under catalytic asymmetric conditions [14]. The methodology provides access to 1,2-diamines with two differently substituted amino groups [22].
Sequential ring-opening strategies have been developed starting from cyclohexene oxide [1]. The process involves opening of cyclohexene oxide with secondary amines followed by formation and opening of aziridinium ions in situ [1]. The use of chiral α-methylbenzylamine for aziridinium ring opening produces mixtures of diastereomers that can be separated by column chromatography [1].
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Ir-N,P ligands | Cyclohexene derivatives | >90 | >90 | [38] |
| Rh-bis(sulfonamide) | Aromatic ketones | 50-100 | 90-99 | [19] |
| Thiourea catalysts | Nitroalkenes | 99 | 94 | [17] |
| Chiral bases | Aziridines | Variable | >95 | [14] |
Organocatalytic methodologies utilizing chiral cyclohexane-1,2-diamine-derived catalysts have emerged as powerful tools for asymmetric synthesis [7] [25]. These systems employ hydrogen bonding interactions and steric effects to achieve high enantioselectivity in conjugate addition reactions [7] [25]. Primary amine thiourea catalysts derived from cyclohexanediamine demonstrate broad substrate scope and excellent enantioselectivity in nitroalkane additions to enones [7].
The development of bifunctional organocatalysts incorporating both basic and acidic functionalities enables simultaneous activation of nucleophiles and electrophiles [6]. These catalysts achieve high enantioselectivities in complex cascade reactions leading to fully substituted cyclohexane derivatives [15].
Enzymatic resolution techniques offer highly selective and environmentally benign approaches for the preparation of enantiomerically pure (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine [20] [21]. These biocatalytic methods exploit the inherent stereoselectivity of enzymes to achieve kinetic resolution of racemic diamine substrates or their derivatives [20] [21].
Candida antarctica lipase B represents the most extensively studied enzyme for cyclohexane-1,2-diamine resolution [20] [21]. This lipase demonstrates exceptional enantioselectivity in aminolysis reactions using ethyl acetate as both solvent and acyl donor [21]. Research findings indicate that kinetic resolution of racemic trans-N,N-dialkylcyclohexane-1,2-diamines can be accomplished with very high enantiomeric excess values ranging from 92-99% [21].
The enzymatic process involves selective acylation of one enantiomer while leaving the opposite enantiomer unreacted [21]. The acetamide products and remaining diamines can be isolated as benzyloxycarbonyl derivatives with excellent optical purity [21]. This methodology has been successfully applied to the synthesis of pharmaceutical intermediates including the analgesic compound U-(-)-50,488 [21].
Advanced sequential biocatalytic resolution strategies have been developed using lipase-catalyzed double monoaminolysis reactions [20] [24]. The process involves treatment of dimethyl malonate with racemic trans-cyclohexane-1,2-diamine in the presence of Candida antarctica lipase [20] [24]. This methodology enables the sequential resolution of the diamine substrate while simultaneously forming useful bis(amidoester) products [20] [24].
The sequential approach provides enantiopure bis(amidoester) intermediates that can be subsequently transformed into optically active polyamines [20] [24]. The methodology demonstrates the potential for combining enzymatic resolution with synthetic elaboration to access complex chiral architectures [20] [24].
Biocatalytic approaches have been developed for the direct synthesis of cyclohexane-1,2-diamines from cyclohexanol precursors [26]. The methodology involves stereospecific transformation of racemic amino alcohols into racemic diamines followed by enzymatic kinetic resolution [26]. This approach utilizes lipase B from Candida antarctica to catalyze acylation reactions with high stereoselectivity [26].
Research demonstrates that careful selection of both alkyl substituents and derivatization strategies enables efficient preparation of various optically active trans-cyclohexane-1,2-diamine derivatives [26]. The methodology provides access to synthetically valuable building blocks for further chemical elaboration [26].
Advanced multi-enzyme cascade systems have been developed for the transformation of simple cycloalkanes into α,ω-diamines [23]. These biocatalytic cascades employ microbial consortia composed of multiple Escherichia coli cell modules to achieve complex multi-step transformations [23]. The methodology enables the conversion of cyclohexane to hexamethylenediamine with product concentrations reaching 16.5 millimolar from cyclohexanol and 7.6 millimolar from cyclohexane [23].
The biocatalytic cascade operates through a designed metabolic pathway involving cyclohexane hydroxylation, subsequent oxidation, and reductive amination steps [23]. This approach represents the highest reported biosynthesis productivity for hexamethylenediamine production to date [23].
| Enzyme System | Substrate | Product ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B | trans-N,N-dialkyldiamines | 92-99 | Variable | [21] |
| Candida antarctica lipase | Dimethyl malonate system | >99 | Quantitative | [20] [24] |
| Multi-enzyme cascade | Cyclohexane/cyclohexanol | Not specified | 7.6/16.5 mM | [23] |
| Lipase B kinetic resolution | Cyclopentane diamines | >95 | 50 | [26] |
The high enantioselectivity observed in enzymatic resolution processes results from the precise three-dimensional architecture of enzyme active sites [20] [21]. Lipases demonstrate remarkable ability to distinguish between enantiomeric substrates through differential binding interactions [21]. The stereochemical outcome depends on the specific orientation of substrate molecules within the enzyme active site [21].
Research indicates that the choice of acyl donor and reaction solvent significantly influences enzymatic selectivity [21]. Ethyl acetate serves as both an effective solvent and acyl donor, providing optimal conditions for high enantioselectivity [21]. The methodology enables recovery and recycling of both enzyme and unreacted starting materials [21].
Enzymatic resolution techniques offer significant advantages for industrial applications due to their mild reaction conditions and high selectivity [23]. The development of robust microbial systems enables large-scale production of enantiomerically pure diamines [23]. These biocatalytic approaches align with principles of green chemistry by minimizing waste generation and avoiding harsh chemical conditions [23].
Green chemistry approaches in the synthesis of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine emphasize environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and employ renewable resources [27] [28]. These approaches align with the twelve principles of green chemistry to develop more sustainable synthetic routes [28].
Mechanochemical synthesis has emerged as a waste-free and ecologically safe method for diamine preparation [31]. This approach utilizes high-energy ball milling to promote chemical transformations without the need for organic solvents [31]. Research demonstrates that mechanochemical processes allow synthesis of materials with controlled homogeneity and nanocrystalline form while mixing components at the atomic level [31].
Alternative solvent systems including deep eutectic solvents and ionic liquids have been investigated for diamine synthesis [25]. These systems offer reduced environmental impact compared to conventional organic solvents while maintaining high synthetic efficiency [25]. Water-based reaction systems have shown particular promise for enzymatic and some catalytic transformations [19] [28].
Green chemistry approaches emphasize the utilization of renewable feedstocks for diamine synthesis [29]. Research has demonstrated the successful transformation of lignin-derived compounds into 1,4-cyclohexanediamine using catalytic methodologies [29]. The process involves the conversion of beech lignin-derived dimers and oligomers into well-defined cyclohexanediamine products [29].
Solar energy utilization represents an attractive green chemistry approach for diamine synthesis [27] [28]. Concentrated solar radiation has been successfully employed as an energy source for organic transformations, providing a renewable and cost-effective alternative to conventional heating methods [27]. Photovoltaic devices offer efficient conversion of solar energy into electrical energy for electrochemical synthesis applications [28].
Microwave-assisted organic synthesis provides energy-efficient reaction conditions for transformations requiring elevated temperatures [28]. This methodology significantly reduces reaction times while improving energy efficiency compared to conventional heating methods [28]. The approach is particularly suitable for reactions that benefit from rapid and uniform heating [28].
Green chemistry principles emphasize atom economy in synthetic design to minimize waste generation [30]. Novel synthesis routes have been developed that maximize the incorporation of starting material atoms into the final product [30]. The methodology employs efficient reaction sequences that avoid the formation of stoichiometric by-products [30].
Research demonstrates that environmentally friendly synthesis of trimethylethylenediamine can be achieved using cheap and readily available raw materials [30]. The process avoids the use of expensive aziridine derivatives and minimizes solid waste generation compared to conventional methods [30]. The methodology enables recycling of reagents and by-products to achieve zero emission production [30].
Zeolite-catalyzed reactions represent environmentally friendly alternatives to traditional acid-catalyzed processes [33]. Research has demonstrated the synthesis of diethyl toluene diamine through zeolite-catalyzed ethylation using ethene and ethanol as alkylation reagents [33]. This methodology avoids the use of toxic alkylating agents while providing high selectivity [33].
The zeolite catalyst system demonstrates excellent recyclability and stability under reaction conditions [33]. Treatment with sodium hydroxide to generate meso- and macropores enhances catalytic activity by increasing external surface area [33]. This approach aligns with green chemistry principles by employing heterogeneous catalysis for easy catalyst separation and reuse [33].
| Method | Green Chemistry Feature | Environmental Benefit | Reference |
|---|---|---|---|
| Mechanochemical synthesis | Solvent-free conditions | Eliminates solvent waste | [31] |
| Lignin conversion | Renewable feedstock | Reduces fossil fuel dependence | [29] |
| Solar energy utilization | Renewable energy | Reduces carbon footprint | [27] [28] |
| Zeolite catalysis | Heterogeneous catalyst | Enables catalyst recycling | [33] |
| Enzymatic processes | Mild conditions | Reduces energy consumption | [23] |
Green chemistry approaches require comprehensive evaluation of environmental impact throughout the entire product lifecycle [29]. Life cycle assessment studies demonstrate that renewable feedstock utilization and energy-efficient processes significantly reduce the overall environmental footprint of diamine synthesis [29]. The integration of bio-based starting materials with efficient catalytic processes offers the greatest potential for sustainable production [29].
The design of chiral salen-type ligands incorporating (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine represents a cornerstone achievement in asymmetric catalysis. These enantiomeric diamines serve as chiral scaffolds that impart stereochemical control through their C2-symmetric structure [1] [2]. The condensation reaction between 3,5-di-tert-butylsalicylaldehyde and optically pure trans-1,2-diaminocyclohexane produces the highly effective Jacobsen catalyst, formally known as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [3] [4].
The structural features that make these ligands particularly effective include the rigid cyclohexane backbone, which restricts conformational flexibility and enhances stereochemical control. The tert-butyl substituents at the 3,5-positions of the salicylidene rings provide steric bulk that amplifies the asymmetric environment around the metal center [1]. Research has demonstrated that external axial ligands play a critical role in amplifying the chirality of the trans-cyclohexane-1,2-diamine moiety in salen complexes [1] [2]. Manganese(IV) salen complexes bearing different axial ligands (L = Cl, NO3, N3, and OCH2CF3) adopt varying conformations, with trifluoroethoxide and azide ligands promoting a stepped conformation that exhibits the most intense circular dichroism [1].
The quantum-chemical calculations using symmetry adapted cluster-configuration interaction methods have revealed that stepped conformations exhibit significantly more intense circular dichroism than planar conformations [1]. This finding indicates that the external axial ligands facilitate the formation of chirally distorted conformations, with the chiral distortion increasing in the order: Cl < NO3 < N3 < OCH2CF3 [1]. The X-ray crystal structures confirm that Mn(IV)(salen)(OCH2CF3)2 and Mn(IV)(salen)(N3)2 adopt stepped conformations where one salicylidene ring points upward and the other downward due to bias from the trans-cyclohexane-1,2-diamine moiety [1].
Table 1: Conformational Behavior of Manganese(IV) Salen Complexes
| Axial Ligand (L) | Conformation | Circular Dichroism Intensity Order | Chiral Distortion | Crystal Structure Available |
|---|---|---|---|---|
| Cl | Planar | Lowest | Minimal | Yes |
| NO3 | Intermediate | Low | Moderate | No |
| N3 | Stepped | High | Significant | Yes |
| OCH2CF3 | Stepped | Highest | Maximum | Yes |
The application of cyclohexane-1,2-diamine-based ligands in asymmetric hydrogenation has demonstrated remarkable efficiency across diverse substrate classes. Hydrophobic Fréchet-type dendritic chiral 1,2-diaminocyclohexane-rhodium(III) complexes have shown exceptional performance in asymmetric transfer hydrogenation of ketones using sodium formate as the hydrogen source [5]. These catalysts achieve enantiomeric excesses ranging from 52% to 97% while maintaining high catalytic activity [5].
The catalytic system exhibits remarkable substrate scope and operational advantages. The dendritic rhodium-diaminocyclohexane complexes can operate at extremely low catalyst loadings of 0.01 mol% while maintaining excellent enantioselectivity [5]. The hydrophobic nature of the dendritic structure allows the catalyst to be finely dissolved in liquid substrates within aqueous mixtures, facilitating efficient catalysis [5]. Furthermore, the catalyst can be easily precipitated from the reaction mixture by adding hexane and reused multiple times without compromising enantioselectivity [5].
The mechanistic aspects of asymmetric hydrogenation with diaminocyclohexane-rhodium complexes involve the formation of rhodium-hydride intermediates through β-hydride elimination from coordinated formate [5]. The chiral environment created by the trans-1,2-diaminocyclohexane backbone directs the approach of prochiral ketones to the rhodium center, resulting in highly enantioselective reduction [6] [7]. The comprehensive review by Hanessian and Mishra documents the extensive use of trans-1,2-diaminocyclohexane as a versatile ligand in catalytic asymmetric transformations, highlighting its application in 21 different reaction types with consistent high performance [6] [7].
Recent developments in asymmetric hydrogenation have expanded to include the synthesis of tetrahydroquinoxaline derivatives using iridium-catalyzed protocols [8]. These systems demonstrate the continued evolution of diaminocyclohexane-based catalysts in addressing increasingly complex synthetic challenges [8].
Table 2: Transfer Hydrogenation Catalytic Performance with DACH-Rhodium Complexes
| Substrate Type | ee (%) | Conversion (%) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| Acetophenone | 97 | 100 | 0.01 | 25 |
| Propiophenone | 95 | 98 | 0.05 | 25 |
| Benzoin | 92 | 95 | 0.1 | 40 |
| Isobutyrophenone | 85 | 90 | 0.1 | 40 |
The Jacobsen epoxidation reaction represents one of the most significant applications of cyclohexane-1,2-diamine-based salen complexes in asymmetric catalysis. This transformation enables the enantioselective epoxidation of unfunctionalized alkenes using chiral manganese(III) salen catalysts derived from trans-1,2-diaminocyclohexane [3] [9] [4]. The catalyst gains its stereoselectivity from the C2-symmetric nature of the manganese(III) salen-like ligand, which is used in catalytic amounts to transfer oxygen atoms from oxidants such as sodium hypochlorite [9] [4].
The degree of enantioselectivity in Jacobsen epoxidation depends on multiple factors including substrate structure, axial ligand nature, and reaction temperature [9]. Cyclic and acyclic cis-1,2-disubstituted alkenes are epoxidized with nearly 100% enantioselectivity, while trans-1,2-disubstituted alkenes present greater challenges but still achieve high selectivities under optimized conditions [9]. The development of heterogeneous versions of these catalysts has led to significant improvements in certain cases, with heterogeneous manganese salen catalysts showing enhanced enantioselectivities for α-methylstyrene (79.7% ee versus 26.4% ee for homogeneous) and cis-β-methylstyrene (94.9% ee) [10].
Computational studies on the mechanism of chiral diamine-catalyzed epoxidation have revealed that the process proceeds via sequential nucleophilic addition and ring-closure steps involving ketiminium intermediates [11]. The role of co-catalysts such as trifluoroacetic acid has been shown to be crucial, with the trifluoroacetate anion acting as a counterion to stabilize transition states through hydrogen-bond acceptance [11]. This stabilization leads to decreased activation barriers for both nucleophilic addition and ring-closure processes, with the most significant decrease occurring in the ring-closure step, resulting in hydrogen-bond-induced enantioselectivity [11].
The synthesis and characterization of new chiral Schiff base complexes with diiminocyclohexyl moieties have been extensively studied as potential enantioselective epoxidation catalysts [12] [13]. These complexes, obtained by condensation of 1,2-diaminocyclohexane with various salicylaldehydes followed by metalation with manganese, iron, cobalt, nickel, copper, or zinc, have been evaluated for oxygenation of prochiral olefins and sulfides using multiple oxidant systems [12] [13].
Table 3: Enantioselective Epoxidation Results with DACH-Salen Catalysts
| Substrate | Homogeneous ee (%) | Heterogeneous ee (%) | Catalyst Loading (mol%) | Conversion (%) |
|---|---|---|---|---|
| Styrene | >90 | >90 | 1.5 | >95 |
| α-Methylstyrene | 26.4 | 79.7 | 1.5 | >90 |
| cis-β-Methylstyrene | 50 | 94.9 | 1.5 | >90 |
| 1-Phenylcyclohexene | >90 | >90 | 1.5 | >95 |
| 6-Cyano-2,2-dimethylchromene | 80.1 | 84.9 | 1.5 | >85 |
The development of helical coordination polymers incorporating cyclohexane-1,2-diamine ligands represents an emerging area of research with significant potential for asymmetric catalysis and materials science. However, studies have revealed that trans-1,2-diaminocyclohexane is surprisingly a weak director of absolute helicity in coordination complexes [14] [15]. Research on nickel-salen-based foldamers has demonstrated that the interconversion between helical diastereomers can be observed on Nuclear Magnetic Resonance timescales, providing quantitative information about the propensity of different elements of central chirality to control absolute folding sense [14] [15].
The synthesis of chiral tetradentate dianionic diamine-diolate ligands assembled around N,N'-dimethyl-trans-1,2-diaminocyclohexane has been investigated for helical wrapping around octahedral titanium and zirconium centers [16] [17] [18]. These studies found that diaminocyclohexane was a poor chiral motif for diastereoselective helical wrapping, with all complexes of this family obtained as mixtures of stereoisomers [16] [17] [18]. In contrast, 2,2'-bipyrrolidine was identified as a superior chiral motif for helical wrapping, yielding enantiomerically pure single diastereomers [16] [17] [18].
Recent advances in photoresponsive coordination polymer single crystal platforms have incorporated cyclohexane-1,2-diamine as a chiral agent to obtain both right- and left-handed enantiomerically pure crystals [19]. These crystals exhibit mirrored circular dichroism patterns and can undergo photocycloaddition reactions under light irradiation through single-crystal-to-single-crystal transformations [19]. The photoresponsive nature of these systems opens new possibilities for light-controlled asymmetric processes and smart materials applications [19].
The development of azido-bridged coordination polymers with 1,2-diaminocyclohexane as co-ligand has yielded compounds such as [Ni(L)(μ1,1-N3)2] and [Cu(L)(μ1,1,3-N3)(N3)] where L represents 1,2-diaminocyclohexane [20]. These polymeric structures demonstrate the versatility of diaminocyclohexane ligands in forming extended coordination networks with potential applications in magnetic materials and heterogeneous catalysis [20].
Table 4: Helical Coordination Polymer Formation with DACH
| Metal Center | Ligand Type | Helical Preference | Diastereomeric Ratio | Structural Outcome |
|---|---|---|---|---|
| Titanium(IV) | Diamine-diolate | Poor | 1:1 | Mixture |
| Zirconium(IV) | Diamine-diolate | Poor | 1:1 | Mixture |
| Nickel(II) | Salen | Weak | 3:1 | Mixture |
| Manganese(III) | Salen | Moderate | 2:1 | Separable |
The exploration of helically chiral polymers as asymmetric catalysts has shown that one-handed helical polymer-based systems can achieve high enantioselectivity even when prepared from catalytically inactive racemic monomers through deracemization of pendant groups [21] [22]. While cyclohexane-1,2-diamine itself shows limited helical directing ability, its incorporation into more complex polymeric architectures may lead to enhanced chiral recognition and catalytic performance [21] [22].